Diethyl phthalate-D14

Descripción general

Descripción

Diethyl Phthalate-d14 is the isotope labelled analog of Diethyl Phthalate, which is a phthalate metabolite with genotoxic effect.

Mecanismo De Acción

Target of Action

Diethyl phthalate-D14 primarily targets the endocrine system . It is known to disrupt the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . This can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

The mode of action of this compound involves its interaction with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level . The first step of metabolism involves hydrolysis to the monoester .

Biochemical Pathways

This compound affects several biochemical pathways. Biodegradation of this compound in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . Thus there exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination . The hydrophobicity of this compound affects all pharmacokinetic steps .

Result of Action

The molecular and cellular effects of this compound’s action involve the disruption of the endocrine system, affecting reproductive health and physical development . Chronic administration of this compound has been found to cause mild, dermal acanthosis in rats .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It has been detected in ambient indoor air, wastewaters from industrial facilities, surface waters and sediments, and marine waters . The primary source of its occurrence in water is the discharge from industries and domestic wastewater . Its persistence and detection in various environmental media have become significant issues in recent decades .

Análisis Bioquímico

Biochemical Properties

Diethyl phthalate-D14 plays a significant role in biochemical reactions, particularly in studies involving enzyme interactions and metabolic pathways. It interacts with various enzymes, including deoxyribonuclease I, where it has been shown to inhibit enzymatic activity by binding to amino groups in the enzyme’s amino acid residues through van der Waals forces and hydrogen bonding . This interaction leads to structural deformation of the enzyme, reducing its activity. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, potentially altering their function and expression levels .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving nuclear receptors such as peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression . This disruption can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress. Furthermore, this compound can influence cellular metabolism by altering the amino acid profile of cells, as observed in yeast models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nuclear receptors and other biomolecules, leading to changes in gene expression and enzyme activity. For example, it can inhibit the activity of deoxyribonuclease I by binding to its amino acid residues, causing structural deformation and reduced enzymatic activity . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade into monoethyl phthalate and phthalic acid over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent oxidative stress and disruption of cellular functions, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild disruptions in cellular processes, while higher doses can lead to significant toxic effects, including liver dysfunction and reproductive abnormalities . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular and metabolic functions, while others do not elicit significant responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation. It is metabolized by enzymes such as phthalate oxygenase and phthalate dehydrogenase, which convert it into monoethyl phthalate and phthalic acid . These metabolites can further undergo aromatic ring cleavage and other transformations, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), affecting its localization and accumulation . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms, influencing its distribution within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with nuclear receptors and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its effects on cellular processes and enzyme activities .

Actividad Biológica

Diethyl phthalate-D14 (DEP-D14) is a deuterated form of diethyl phthalate (DEP), a widely used plasticizer in various consumer products. Understanding the biological activity of DEP-D14 is crucial for assessing its potential health impacts, particularly as it relates to endocrine disruption and reproductive toxicity. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with DEP-D14.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 222.24 g/mol

Deuteration: The presence of deuterium atoms in DEP-D14 allows for enhanced tracking in biological studies, providing insights into metabolic pathways and exposure assessments.

1. Endocrine Disruption

DEP is classified as an endocrine disruptor, primarily affecting the male reproductive system. Studies indicate that exposure to DEP can lead to:

- Alterations in Hormone Levels: Research has shown that prenatal exposure to DEP is associated with decreased hormone concentrations in male infants, which may affect reproductive development .

- Anogenital Distance (AGD): A significant correlation exists between DEP exposure and reduced AGD in male infants, a critical marker of reproductive health .

2. Toxicological Effects

A systematic review of animal studies highlights several toxicological effects linked to DEP exposure:

- Reproductive Toxicity: Evidence suggests that DEP may induce androgen-independent male reproductive toxicity, affecting sperm quality and developmental outcomes .

- Developmental Toxicity: Exposure during gestation has been associated with adverse developmental effects, including organ weight changes and pregnancy complications .

- Hepatic Effects: Some studies report changes in liver function and structure following DEP exposure .

Case Study 1: Prenatal Exposure

A study investigated the effects of prenatal exposure to DEP on male reproductive development. Findings indicated that higher maternal levels of monoethyl phthalate (MEP), a primary metabolite of DEP, were linked to significant reductions in testosterone levels and AGD in newborn males .

Case Study 2: Migration in Drug Products

Another case study examined the migration of DEP from ancillary components into drug formulations. This highlighted potential risks associated with pharmaceutical products containing plasticizers like DEP, raising concerns about unintended exposure routes .

Metabolism and Excretion

The metabolism of DEP involves hydrolysis to monoethyl phthalate (MEP), which is then excreted primarily through urine. Key findings include:

- Urinary Excretion: Approximately 85-93% of administered doses are excreted within 24 hours post-exposure, predominantly as MEP .

- Tissue Distribution: Studies indicate low tissue residue levels following oral administration, with the highest concentrations found in the liver and kidneys .

Data Tables

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Diethyl phthalate-D14 has the chemical formula C12H14O4 and is characterized by its two ethyl groups attached to a phthalate backbone. The deuteration enhances its utility in analytical chemistry, particularly in distinguishing between protonated and deuterated forms during spectroscopic analysis.

2.1. Plasticizer Studies

DEP-D14 is utilized in research examining the structural properties of plasticized materials, particularly cellulose acetate films. The deuterated compound serves as a model to study the morphology and dynamics of polymer blends.

- Case Study : A study demonstrated that the SANS patterns of cellulose acetate films plasticized with DEP-D14 showed distinct scattering behaviors compared to non-deuterated samples, allowing researchers to analyze phase separation phenomena and concentration fluctuations at the nanoscale .

2.2. Environmental Monitoring

DEP-D14 is also applied in environmental studies to track phthalate contamination in various ecosystems. Its unique isotopic signature facilitates the tracing of DEP sources and pathways through different environmental matrices.

- Data Table : Below is a summary of DEP detection methods and their applications:

| Method | Application Area | Sensitivity |

|---|---|---|

| Gas Chromatography | Air quality monitoring | ppb levels |

| Liquid Chromatography | Water sample analysis | ppb levels |

| NMR Spectroscopy | Structural analysis | High resolution |

2.3. Toxicological Research

Research involving DEP-D14 has provided insights into the toxicological profiles of phthalates. By using deuterated forms, researchers can better understand metabolic pathways without interference from naturally occurring isotopes.

- Case Study : In a two-generation reproductive toxicity study, DEP-D14 was administered to rodents to assess potential effects on reproductive health. Results indicated that while there were some hormonal changes, no significant reproductive toxicity was observed at lower doses .

Health and Safety Considerations

While DEP is generally recognized as safe for use in consumer products, ongoing studies continue to evaluate its long-term effects on human health and the environment.

Propiedades

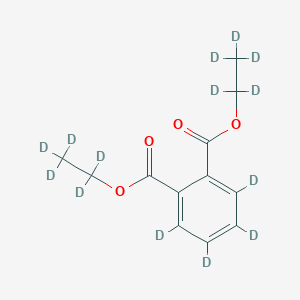

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKPEMZONWLCSK-NFUPRKAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334039 | |

| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99873-99-1 | |

| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.